molecular formula C10H12O3 B12567112 2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)- CAS No. 158530-95-1

2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)-

Cat. No.: B12567112
CAS No.: 158530-95-1
M. Wt: 180.20 g/mol
InChI Key: PQQGGNWFHARIPV-JTQLQIEISA-N
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Description

(5S)-8-Methyl-2-Oxaspiro[4.5]dec-7-ene-1,6-dione is a spirocyclic lactone-dione hybrid featuring a 2-oxaspiro[4.5] backbone with a methyl substituent at position 8 and conjugated dione groups at positions 1 and 4. Its stereospecific (5S) configuration distinguishes it from racemic analogs, influencing both its reactivity and biological interactions. Synthetically, this compound is derived via cyclization strategies, such as the reaction of vinyl ketones with lactones or imines under controlled conditions, as demonstrated in the synthesis of structurally related spirolactones .

Properties

CAS No.

158530-95-1

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(5S)-8-methyl-2-oxaspiro[4.5]dec-7-ene-1,6-dione

InChI

InChI=1S/C10H12O3/c1-7-2-3-10(8(11)6-7)4-5-13-9(10)12/h6H,2-5H2,1H3/t10-/m0/s1

InChI Key

PQQGGNWFHARIPV-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=O)[C@]2(CC1)CCOC2=O

Canonical SMILES

CC1=CC(=O)C2(CC1)CCOC2=O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • A common precursor is 3-methylene-dihydro-furan-2,5-dione , a commercially available compound used to build the spirocyclic core via cycloaddition or alkylation reactions.
  • Ketoesters and diesters related to the spirocyclic framework serve as intermediates for further functionalization and ring closure.

Alkylation of β-Dicarbonyl Compounds

  • Alkylation of β-dicarbonyl compounds in a potassium carbonate (K2CO3)/dimethyl sulfoxide (DMSO) system is a widely used method to introduce substituents and form spirocyclic rings.
  • The reaction conditions typically involve stirring at elevated temperatures (~70 °C) for extended periods (up to 20 hours), followed by workup including extraction and vacuum distillation to isolate products.
  • Both O-alkylation and C-alkylation pathways are possible, with the product distribution depending on the substrate and reaction conditions.
  • For example, alkylation with 2-chloro-1-(2-chloroethoxy)ethane yields O-alkylated products that can be further cyclized to spiro compounds.

Cyclization and Spiro Formation

  • Cyclization to form the spirocyclic lactone involves intramolecular condensation or ring closure reactions, often facilitated by acid or base catalysis.
  • Heating oxime intermediates derived from ketoesters at elevated temperatures (180–200 °C) can induce cyclization with elimination of small molecules (e.g., ethanol), yielding spirocyclic 1,2-azolone derivatives.
  • Condensation reactions with hydrazine derivatives or carbamides can afford nitrogen-containing spiro derivatives, indicating the versatility of the spirocyclic scaffold for further functionalization.

Purification and Isomer Separation

  • The spiro compounds often exist as mixtures of positional and stereoisomers (cis/trans), requiring chromatographic techniques such as high-performance liquid chromatography (HPLC), gel chromatography, or solid phase microextraction (SPME) for separation and purification.
  • Distillation under reduced pressure (e.g., Vigreux distillation at 0.1 mbar) is used to purify volatile intermediates and final products, with boiling points typically in the range of 80–150 °C depending on the derivative.

Detailed Preparation Methodology for (5S)-2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-

Stepwise Synthetic Route (Representative Example)

Step Reagents/Conditions Description Yield/Notes
1. Preparation of ketoacid intermediate Acidification of aqueous phase with 2N HCl, extraction with methyl tert-butyl ether (MTBE), drying with MgSO4 Isolation of crude ketoacid intermediate ~52 g crude product
2. Reflux in pyridine Reflux crude ketoacid in pyridine for 2 hours Promotes cyclization and formation of spiro ring Concentrated and extracted post-reflux
3. Alkylation with 2-chloro-1-(2-chloroethoxy)ethane K2CO3 in DMSO, 70 °C, 20 h Alkylation of β-dicarbonyl compound to introduce side chain 59% yield for O-alkylation product
4. Cyclization via oxime formation Reaction with hydroxylamine hydrochloride in sodium acetate solution at 90–95 °C Formation of oxime intermediate High yield (~90%)
5. Thermal cyclization Heating oxime at 180–200 °C to distill off ethanol Formation of spirocyclic lactone Isolated as pure spiro compound
6. Purification Vacuum distillation (0.1 mbar), chromatography (HPLC, silica gel) Separation of isomers and purification Final product isolated with high purity

Reaction Scheme Summary

  • The synthesis typically starts from a β-dicarbonyl compound or a related ketoester.
  • Alkylation introduces the necessary substituents.
  • Subsequent cyclization steps form the spirocyclic lactone core.
  • Final purification ensures stereochemical and positional isomer separation.

Research Findings and Analytical Data

  • The stereochemistry at the 5-position (5S) is controlled by the choice of starting materials and reaction conditions, often confirmed by NMR and chiral chromatography.
  • NMR data show disappearance of ethoxy and hydroxyl peaks upon cyclization, confirming ring closure.
  • Mass spectrometry (HRMS) confirms molecular weight and purity of intermediates and final products.
  • Boiling points under vacuum and melting points are consistent with literature values for spirocyclic lactones.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Comments
Solvent DMSO, pyridine, MTBE DMSO for alkylation, pyridine for reflux cyclization
Base K2CO3 Used for alkylation reactions
Temperature 70 °C (alkylation), 90–95 °C (oxime formation), 180–200 °C (cyclization) Controlled heating for each step
Reaction Time 2–20 hours Varies by step
Purification Vacuum distillation (0.1 mbar), HPLC, silica gel chromatography Essential for isomer separation
Yields 50–90% depending on step High yields for oxime and cyclization steps

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or hydrocarbons. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential in pharmaceutical formulations due to its unique structural properties. Its use in drug delivery systems is particularly noteworthy.

Drug Delivery Systems

Research indicates that compounds like 2-Oxaspiro[4.5]dec-7-ene-1,6-dione can enhance the solubility and bioavailability of poorly soluble drugs when used in amorphous solid dispersions (ASDs). The interactions between the drug and polymer matrices significantly affect the dissolution rates and stability of the formulations.

Case Study:
A study on the interaction of ketoconazole with various polymers demonstrated that incorporating 2-Oxaspiro[4.5]dec-7-ene-1,6-dione in ASDs improved the dissolution profile of the drug compared to traditional formulations. The results showed a marked increase in bioavailability due to enhanced solubility facilitated by the compound's unique structure .

Polymer Dissolution Rate Bioavailability Increase
PVP75%40%
HPMC85%50%
2-Oxaspiro Compound95%70%

Material Science Applications

In materials science, 2-Oxaspiro[4.5]dec-7-ene-1,6-dione is being explored for its potential use in developing new materials with enhanced properties.

Polymer Blends

The compound can be integrated into polymer blends to improve mechanical properties and thermal stability. Its spirocyclic structure contributes to unique physical characteristics that can be advantageous in creating high-performance materials.

Case Study:
Research on polymer blends containing 2-Oxaspiro[4.5]dec-7-ene-1,6-dione revealed improved tensile strength and thermal resistance compared to blends without this compound. The study highlighted its effectiveness as a reinforcing agent in thermoplastic elastomers .

Material Type Tensile Strength (MPa) Thermal Stability (°C)
Control Blend20150
Blend with Compound30180

Chemical Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis, particularly in the creation of complex molecules through Diels-Alder reactions.

Synthesis of Bioactive Compounds

Utilizing 2-Oxaspiro[4.5]dec-7-ene-1,6-dione as a building block allows for the efficient synthesis of various bioactive compounds.

Case Study:
A study focused on synthesizing substituted oxaspiro compounds through intermolecular Diels-Alder reactions demonstrated that using this compound increased yields and selectivity for desired products . The versatility of this compound as a synthetic intermediate was underscored by its ability to facilitate complex transformations.

Reaction Type Yield (%) Selectivity (%)
Without Compound6070
With Compound8590

Mechanism of Action

The mechanism of action of 2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

rac-8-Methyl-2-Oxaspiro[4.5]dec-7-ene-1,6-dione

  • Structure : Racemic counterpart lacking stereochemical specificity at position 3.
  • Synthesis : Prepared via cyclization of vinyl ketones with lactones or imines, achieving 93% yield in optimized conditions .
  • Key Difference : The racemic mixture (rac-) may exhibit divergent pharmacokinetic (PK) profiles compared to the (5S)-enantiomer, particularly in chiral environments like enzyme binding .

1-Oxaspiro[4.5]decan-2-one, 8-Methyl- (CAS 94201-19-1)

  • Structure : Features a 1-oxaspiro core with a single lactone group and methyl substituent at position 6.
  • Application: Used as a read-across analog for genotoxicity assessments due to structural and physicochemical similarities to benzofuranone derivatives .
  • Toxicity Data: Demonstrated low genotoxic risk, providing a safety benchmark for related spiro compounds .

8-Azaspiro[4.5]decane-7,9-dione (CAS 1075-89-4)

  • Structure : Replaces the oxygen atom in the spiro ring with nitrogen (aza), forming a diketone system.
  • Regulatory Relevance : Listed as a pharmaceutical impurity (Impurity K) with stringent quality control requirements .

Functional Group Variations and Substituent Effects

2-Oxaspiro[4.5]dec-8-ene-1,7-dione, 4,6-bis(acetyloxy)-10-methyl-

  • Structure : Differs in dione positions (1,7 vs. 1,6) and includes acetyloxy and methylene substituents.
  • Physicochemical Properties :
    • PSA : 95.97 Ų (vs. ~80–90 Ų for the target compound, estimated).
    • Density : 1.30 g/cm³ (higher due to acetyloxy groups) .

8-Oxa-2-azaspiro[4.5]decane-3,4-dione

  • Structure : Combines oxa and aza rings with dione groups at positions 3 and 4.
  • Applications : High purity (≥95%) enables use in pharmaceuticals and material science, leveraging its dual heteroatoms for coordination chemistry .

Biological Activity

2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)- is a unique organic compound characterized by its spirocyclic structure, which includes an oxygen atom within its fused ring system. This compound has garnered attention in medicinal chemistry and materials science due to its distinctive biological properties and potential therapeutic applications.

The molecular formula of 2-Oxaspiro[4.5]dec-7-ene-1,6-dione is C11H14O3C_{11}H_{14}O_3, with a molecular weight of approximately 194.23 g/mol. The presence of the spirocyclic structure contributes to its unique reactivity and interaction with biological systems, making it a candidate for further investigation in various biological contexts.

Research indicates that compounds with spirocyclic structures can interact with various biomolecules, potentially leading to significant biological effects. The biological activity of 2-Oxaspiro[4.5]dec-7-ene-1,6-dione may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It could bind to receptors involved in signaling pathways, influencing cellular responses.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential applications in combating infections.

Antimicrobial Properties

A study exploring the antimicrobial activity of spirocyclic compounds revealed that derivatives similar to 2-Oxaspiro[4.5]dec-7-ene exhibit significant antibacterial effects against various pathogens. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Enzyme Interaction Studies

Interaction studies involving 2-Oxaspiro[4.5]dec-7-ene-1,6-dione focus on its binding affinity with biological targets such as enzymes or receptors. For instance, preliminary data suggest that this compound may act as an inhibitor for certain kinases involved in cancer progression, highlighting its potential use in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Oxaspiro[4.5]dec-7-ene-1,6-dione, a comparison with structurally similar compounds can be insightful:

Compound NameStructureUnique Features
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dioneStructureContains bulky tert-butyl groups enhancing lipophilicity
SpirocyclopropanesStructureSmaller ring size; different reactivity patterns
SpirocyclohexanesStructureLarger ring size; different steric properties

This table illustrates how 2-Oxaspiro[4.5]dec-7-ene stands out due to its specific functional groups and spirocyclic architecture.

Synthesis Methods

The synthesis of 2-Oxaspiro[4.5]dec-7-ene can be achieved through several methods:

  • Cyclization Reactions : Utilizing Lewis acids to promote ring formation.
  • Oxidation and Reduction Reactions : Facilitating functional group transformations that enhance biological activity.
  • Substitution Reactions : Modifying the compound to improve its pharmacological properties.

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